molecular formula C8H9ClN2 B2757319 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 83939-58-6

2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2757319
CAS No.: 83939-58-6
M. Wt: 168.62
InChI Key: NBDRJKOKVCELFL-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with methylmagnesium chloride (MeMgCl) in the presence of a catalyst such as iron(III) acetylacetonate (Fe(acac)3). The reaction is carried out in tetrahydrofuran (THF) at 0°C under an inert atmosphere of argon .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present on the compound and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine
  • 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • 2-chloro-4-methylpyrimidine

Properties

IUPAC Name

2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-5-6-3-2-4-7(6)11-8(9)10-5/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRJKOKVCELFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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